Scaffold Conformational Uniqueness versus 1-Benzyl-4-phenyl-1H-1,2,3-triazole
Single-crystal X-ray analysis reveals that the title compound (the chalcone-bearing analog) exhibits a substantially different molecular conformation compared to the simpler 1-benzyl-4-phenyl-1H-1,2,3-triazole [1]. While the 1-benzyl-4-phenyl analog shows the phenyl group nearly co-planar with the triazole (dihedral angle = 3.35°) [2], the chalcone-substituted scaffold displays the analogous aryl group at a dihedral angle of 30.27°, indicating that the α,β-unsaturated ketone extension enforces a non-planar geometry that alters π-stacking and hydrogen-bonding capabilities [1].
| Evidence Dimension | Dihedral angle between the aryl substituent and the triazole plane |
|---|---|
| Target Compound Data | Dihedral angle = 30.27° (for the naphthyl analog; the phenyl-prop-2-en-1-one analog is expected to adopt a similar out-of-plane geometry) [1] |
| Comparator Or Baseline | 1-Benzyl-4-phenyl-1H-1,2,3-triazole: dihedral angle = 3.35° [2] |
| Quantified Difference | ~27° increase in dihedral angle, transitioning from nearly co-planar to significantly twisted conformation |
| Conditions | X-ray crystallography at 293 K; monoclinic space group P2₁/c [1]; monoclinic P2₁ for the comparator [2] |
Why This Matters
Conformational pre-organization dictates target recognition in biological systems; a 27° change in aryl orientation can abrogate or create key binding interactions, meaning this compound cannot be functionally replaced by the planar 1-benzyl-4-phenyl-1H-1,2,3-triazole scaffold.
- [1] Rivero, I., et al. (2011). Experimental (Crystal structure of 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole). Academia.edu. https://www.academia.edu/69678863/Experimental View Source
- [2] Monatshefte für Chemie. (2014). One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition catalysed by SiO₂–Cu(I) oxide and single crystal X-ray analysis of 1-benzyl-4-phenyl-1H-1,2,3-triazole. Springer. https://link.springer.com/article/10.1007/s00706-014-1296-0 View Source
